molecular formula C7H16Cl2N2 B1485970 3a-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride CAS No. 2206823-24-5

3a-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride

Cat. No.: B1485970
CAS No.: 2206823-24-5
M. Wt: 199.12 g/mol
InChI Key: UPQIPLKTQNRTJU-UHFFFAOYSA-N
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Description

3a-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride is a chemical compound with the molecular formula C7H14N2·2HCl It is a derivative of octahydropyrrolo[3,4-c]pyrrole, featuring a methyl group at the 3a position and two hydrochloride ions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3a-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method is the reaction of 3a-methyl-1,4-diaminobutane with a suitable dicarboxylic acid or its derivatives in the presence of hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrrolo[3,4-c]pyrrole ring system.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3a-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carbonyl compounds or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of alkylated or amino-substituted derivatives.

Scientific Research Applications

3a-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate molecular interactions and pathways.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 3a-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary, but they often include binding to specific sites on target molecules and influencing their activity.

Comparison with Similar Compounds

  • 2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride

  • (3aS,6aS)-1-methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride

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Properties

IUPAC Name

3a-methyl-2,3,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-7-4-8-2-6(7)3-9-5-7;;/h6,8-9H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQIPLKTQNRTJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCC1CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Reactant of Route 2
3a-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Reactant of Route 3
3a-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Reactant of Route 4
3a-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Reactant of Route 5
3a-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Reactant of Route 6
3a-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride

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